Cas no 874815-97-1 (Methyl 3-(4-Acetylpiperazin-1-yl)propanoate)
Methyl 3-(4-Acetylpiperazin-1-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(4-acetylpiperazin-1-yl)propanoate
- Methyl 3-(4-Acetylpiperazin-1-yl)propanoate
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- Inchi: 1S/C10H18N2O3/c1-9(13)12-7-5-11(6-8-12)4-3-10(14)15-2/h3-8H2,1-2H3
- InChI Key: YSEIVGHIZVXYBP-UHFFFAOYSA-N
- SMILES: C(OC)(=O)CCN1CCN(C(C)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
Methyl 3-(4-Acetylpiperazin-1-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM527028-1g |
Methyl 3-(4-acetylpiperazin-1-yl)propanoate |
874815-97-1 | 97% | 1g |
$174 | 2022-08-31 | |
| Chemenu | CM527028-5g |
Methyl 3-(4-acetylpiperazin-1-yl)propanoate |
874815-97-1 | 97% | 5g |
$515 | 2022-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1718289-1g |
Methyl 4-acetyl-1-piperazinepropanoate |
874815-97-1 | 98% | 1g |
¥1601.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1718289-5g |
Methyl 4-acetyl-1-piperazinepropanoate |
874815-97-1 | 98% | 5g |
¥5154.00 | 2024-04-27 |
Methyl 3-(4-Acetylpiperazin-1-yl)propanoate Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on Methyl 3-(4-Acetylpiperazin-1-yl)propanoate
Methyl 3-(4-Acetylpiperazin-1-yl)propanoate (CAS No. 874815-97-1): A Comprehensive Overview in Modern Chemical Biology
Methyl 3-(4-Acetylpiperazin-1-yl)propanoate, identified by its unique CAS number 874815-97-1, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a 4-acetylpiperazin-1-yl moiety, has garnered attention due to its structural complexity and potential biological activities. The acetylpiperazine scaffold is particularly noteworthy, as it is frequently employed in the design of bioactive molecules, including drugs targeting neurological and inflammatory disorders.
The structural framework of Methyl 3-(4-Acetylpiperazin-1-yl)propanoate consists of a propanoate ester linked to a piperazine ring that is acetylated at the fourth position. This configuration imparts unique electronic and steric properties to the molecule, making it a versatile candidate for further chemical modifications and biological evaluations. The ester functionality not only influences the solubility and metabolic stability of the compound but also provides a handle for derivatization, enabling the synthesis of analogs with tailored properties.
In recent years, there has been a surge in research focused on acetylpiperazine derivatives due to their reported pharmacological effects. These compounds have been investigated for their potential role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. The< strong>4-acetylpiperazin-1-yl group is known to interact with various receptor subtypes, making it a valuable scaffold for developing novel therapeutics. For instance, studies have suggested that modifications at the acetyl position can significantly alter the binding affinity and selectivity of these molecules, thereby influencing their pharmacological profile.
One of the most compelling aspects of Methyl 3-(4-Acetylpiperazin-1-yl)propanoate is its potential application in the treatment of central nervous system (CNS) disorders. The piperazine ring itself is a well-documented pharmacophore in CNS drugs, contributing to activities such as antipsychotic, antidepressant, and anxiolytic effects. The presence of the acetyl group further enhances its interaction with target proteins, offering a dual mechanism of action. This makes the compound an attractive candidate for further exploration in preclinical models.
Moreover, the propanoate ester moiety in Methyl 3-(4-Acetylpiperazin-1-yl)propanoate contributes to its overall bioavailability and pharmacokinetic properties. Ester-based compounds are often favored in drug development due to their ability to undergo metabolic hydrolysis, which can improve absorption and distribution within the body. This characteristic is particularly relevant in designing prodrugs or intermediates that require enzymatic activation to exert their therapeutic effects.
Recent advancements in computational chemistry have enabled more efficient screening and design of molecules like Methyl 3-(4-Acetylpiperazin-1-yl)propanoate. Molecular docking studies have been instrumental in predicting the binding modes of this compound with various biological targets, including neurotransmitter receptors and ion channels. These simulations have provided valuable insights into how structural modifications can optimize potency and selectivity. For example, computational analyses have suggested that introducing fluorine atoms at specific positions could enhance binding affinity while minimizing off-target effects.
The synthesis of Methyl 3-(4-Acetylpiperazin-1-yl)propanoate involves multi-step organic reactions that highlight the compound's synthetic accessibility. Key steps include the formation of the piperazine ring followed by acetylation and esterification. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, facilitating its use in both academic research and industrial applications. The development of greener synthetic routes has also been a focus area, ensuring that the production process aligns with environmental sustainability goals.
In conclusion, Methyl 3-(4-Acetylpiperazin-1-yl)propanoate represents a promising compound in chemical biology and pharmaceutical research. Its unique structural features, particularly the 4-acetylpiperazin-1-yl moiety, make it a valuable scaffold for developing novel bioactive molecules. The compound's potential applications in treating CNS disorders, coupled with its favorable pharmacokinetic properties, position it as a compelling candidate for further investigation. As research continues to uncover new therapeutic targets and synthetic strategies, Methyl 3-(4-Acetylpiperazin-1-yl)propanoate is poised to play a significant role in advancing our understanding of drug design and development.
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